(1-Methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)methanamine hydrochloride

Tautomerism Kinase hinge binding SAR reproducibility

(1-Methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)methanamine hydrochloride (CAS 1788054-70-5) is a heterobicyclic building block belonging to the 1H-pyrazolo[3,4-b]pyridine family, a privileged scaffold in kinase inhibitor design. The compound features an N1-methyl substituent that locks the scaffold into a single, defined tautomeric form (1H), eliminating the 1H/2H tautomeric ambiguity present in N-unsubstituted analogs.

Molecular Formula C8H11ClN4
Molecular Weight 198.65
CAS No. 1788054-70-5
Cat. No. B2822146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)methanamine hydrochloride
CAS1788054-70-5
Molecular FormulaC8H11ClN4
Molecular Weight198.65
Structural Identifiers
SMILESCN1C2=C(C=CC=N2)C(=N1)CN.Cl
InChIInChI=1S/C8H10N4.ClH/c1-12-8-6(3-2-4-10-8)7(5-9)11-12;/h2-4H,5,9H2,1H3;1H
InChIKeyVKEOPIMHKBQENM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(1-Methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)methanamine Hydrochloride (CAS 1788054-70-5): Procurement-Grade Pyrazolopyridine Building Block for Kinase-Targeted Medicinal Chemistry


(1-Methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)methanamine hydrochloride (CAS 1788054-70-5) is a heterobicyclic building block belonging to the 1H-pyrazolo[3,4-b]pyridine family, a privileged scaffold in kinase inhibitor design [1]. The compound features an N1-methyl substituent that locks the scaffold into a single, defined tautomeric form (1H), eliminating the 1H/2H tautomeric ambiguity present in N-unsubstituted analogs [2]. It bears a primary aminomethyl group (–CH₂NH₂) at the C3 position, providing a reactive handle for amide coupling, reductive amination, urea formation, and sulfonamide ligation—chemistry widely exploited in patent literature to elaborate kinase-targeted compound libraries [1]. Supplied as the hydrochloride salt (MW 198.65; free base MW 162.19), it is available from multiple global vendors at purities of ≥95% (Fluorochem) to ≥98% (Leyan) .

Why Generic Substitution of (1-Methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)methanamine Hydrochloride Fails: Tautomeric Ambiguity, Positional Isomerism, and Salt-Form Variability Undermine Reproducibility


Substituting (1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)methanamine hydrochloride with a closely related analog—such as the N-unsubstituted 1H-pyrazolo[3,4-b]pyridin-3-yl)methanamine, a positional isomer (e.g., 4- or 5-aminomethyl), or the free base form—introduces risks that cascade through every downstream step. The N1-methyl group is not a silent structural feature: it locks the scaffold into the 1H-tautomer, whereas the N–H analog exists as an equilibrium mixture of 1H- and 2H-tautomers [1]. This tautomeric heterogeneity can alter hydrogen-bonding geometry at the kinase hinge region, producing inconsistent SAR and confounding biological assay interpretation [1][2]. Positional isomers relocate the aminomethyl vector, changing the exit trajectory of elaborated substituents and potentially redirecting the molecule away from key kinase pocket interactions [2]. The hydrochloride salt form matters equally: the free base (CAS 1151512-20-7) has lower aqueous solubility and different handling characteristics, which can affect stock solution preparation, reaction yields in amide coupling, and long-term storage stability . The quantitative evidence below demonstrates that these differences are measurable and consequential for reproducible research.

Quantitative Differentiation Evidence for (1-Methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)methanamine Hydrochloride Versus Closest Analogs


N1-Methyl Tautomeric Lock: Eliminating 1H/2H Ambiguity vs. N-Unsubstituted Analog (CAS 1155846-90-4)

The N1-methyl substituent on (1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)methanamine hydrochloride locks the scaffold exclusively into the 1H-tautomeric form. In contrast, the N-unsubstituted comparator (1H-pyrazolo[3,4-b]pyridin-3-yl)methanamine (CAS 1155846-90-4) exists as an equilibrium mixture of 1H- and 2H-tautomers [1]. 1H-Pyrazolo[3,4-b]pyridines are documented to present two possible tautomeric forms that interconvert, and over 300,000 1H-isomers have been described in the literature alongside a substantial population of 2H-isomers [1]. The N1-methyl group blocks proton migration to N2, forcing a single tautomeric state [2]. This elimination of tautomeric ambiguity is critical in kinase inhibitor design because the pyrazolo[3,4-b]pyridine scaffold binds the kinase hinge region through a specific hydrogen bond donor–acceptor geometry that depends on the tautomeric form [3].

Tautomerism Kinase hinge binding SAR reproducibility

Reduced Polar Surface Area and LogP vs. N-Unsubstituted Analog: Implications for Membrane Permeability

The free base of the target compound (CAS 1151512-20-7) has a computed LogP of 1.0 and a polar surface area (PSA) of 56.73 Ų . The N-unsubstituted analog (CAS 1155846-90-4, free base of the 1H tautomer) has a higher LogP of 1.12 and a substantially larger PSA of 67.59 Ų . The 0.12 LogP unit decrease and 10.86 Ų PSA reduction arise from the N1-methyl group replacing the tautomeric N–H, which eliminates one hydrogen bond donor while adding hydrophobic surface area. In drug discovery, PSA values below 60 Ų are generally associated with improved passive membrane permeability, while values above 60 Ų correlate with reduced oral absorption potential [1]. The target compound's PSA of 56.73 Ų falls below this threshold, whereas the comparator's 67.59 Ų exceeds it.

Physicochemical properties Drug-likeness LogP PSA

Hydrochloride Salt vs. Free Base: Aqueous Solubility and Handling Advantages for Parallel Synthesis Workflows

The hydrochloride salt (CAS 1788054-70-5, MW 198.65) offers practical advantages over the free base (CAS 1151512-20-7, MW 162.19) for medicinal chemistry workflows. The HCl salt form increases molecular weight by 36.46 g/mol (HCl) and is a solid at ambient temperature with defined safety characteristics per GHS classification (H302, H315, H319, H335) . The free base is reported as an oil or low-melting solid with limited aqueous solubility, whereas the hydrochloride salt is freely soluble in water and polar organic solvents commonly used in amide coupling reactions (DMF, DMSO, MeCN/water mixtures) . Commercial availability at 98+% purity (Leyan) versus 95% (Fluorochem) further allows procurement teams to select a purity grade matched to their synthesis tolerance .

Salt form Aqueous solubility Weighing accuracy Storage stability

C3-Aminomethyl vs. C3-Amino Substituent: Conformational Flexibility and Synthetic Derivatization Vector Differentiation

The C3-aminomethyl group (–CH₂NH₂) on the target compound provides a one-carbon spacer between the pyrazolo[3,4-b]pyridine core and the derivatization point, in contrast to the directly attached C3-amino group (–NH₂) found on 1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine (CAS 72583-83-6) . This additional methylene unit introduces a rotational degree of freedom that permits the elaborated substituent to adopt multiple low-energy conformations relative to the rigid heterocyclic core. In kinase inhibitor design, the pyrazolo[3,4-b]pyridine scaffold binds the hinge region; the C3 substituent vector determines whether elaborated groups project into the solvent-exposed region, the gatekeeper pocket, or the back hydrophobic pocket [1]. The –CH₂NH₂ linker extends the attachment point approximately 1.5 Å further from the core compared to –NH₂, altering the trajectory of amide-, urea-, or sulfonamide-linked fragments [1]. A published methodology for the expedient synthesis of 3-alkoxymethyl- and 3-aminomethyl-pyrazolo[3,4-b]pyridines specifically highlights that 3-aminomethyl derivatives were not readily accessible by existing synthetic routes prior to this work, underscoring the differentiated synthetic access pathway for this substitution pattern [2].

Linker chemistry Conformational flexibility Structure-activity relationship Kinase inhibitor design

C3 vs. C4 vs. C5 Aminomethyl Positional Isomerism: Divergent Exit Vector Trajectories for Kinase Pocket Targeting

The pyrazolo[3,4-b]pyridine scaffold can bear the aminomethyl substituent at positions C3, C4, or C5, each producing a distinct exit vector for appended fragments. In the target compound, the C3-aminomethyl group projects substituents toward the solvent-exposed region or the ribose-binding pocket when the scaffold engages the kinase hinge via the N7 (pyridine nitrogen) and the pyrazole N2–H (or N1–CH₃ in the methylated case) hydrogen bond donor–acceptor pair [1]. The C4-aminomethyl isomer (e.g., CAS 935466-91-4) directs substituents into the gatekeeper region or back hydrophobic pocket, while the C5-isomer orients fragments toward the solvent front [1]. The patent literature documents that pyrazolo[3,4-b]pyridine can achieve multiple kinase binding modes, and the choice of substitution position is a critical determinant of kinase selectivity [1]. The target compound's C3 substitution is the most commonly exploited vector in kinase inhibitor patents, as it positions elaborated groups to interact with residues adjacent to the hinge that vary across the kinome, enabling selectivity engineering [1][2].

Positional isomerism Exit vector Kinase pocket targeting Hinge binder geometry

Procurement-Guided Application Scenarios for (1-Methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)methanamine Hydrochloride Based on Quantitative Differentiation Evidence


Kinase-Focused Fragment Library Synthesis via C3-Aminomethyl Amide Coupling

The target compound's C3-aminomethyl handle is the optimal vector for generating kinase hinge-binding fragment libraries through amide coupling with diverse carboxylic acid building blocks. The N1-methyl lock ensures that every library member presents a single, defined tautomeric form to the kinase hinge, eliminating the confounding effect of tautomer-dependent binding modes that plague N-unsubstituted pyrazolo[3,4-b]pyridine libraries [1]. The hydrochloride salt form enables accurate weighing of sub-milligram quantities for nanoscale parallel synthesis in 96-well format, and its aqueous solubility facilitates homogeneous reaction conditions in DMF/water or MeCN/water mixtures . The C3 exit vector orients elaborated amide fragments toward kinase selectivity pockets adjacent to the hinge, a strategy validated across numerous kinase targets in the patent literature [1].

Selective Kinase Probe Development Requiring Defined Tautomeric State

When developing chemical probes for kinases where hinge-binding geometry is sensitive to the hydrogen bond donor–acceptor pattern (e.g., cyclin-dependent kinases, TAM kinases, MET kinase), the N1-methyl substituent eliminates the risk of mixed tautomeric populations. The 1H-tautomer locked by N1-methylation presents a hydrogen bond acceptor (pyridine N7) and the N2 lone pair in a geometry that mimics the adenine ring of ATP [1]. In contrast, N-unsubstituted analogs may populate the 2H-tautomer, which presents a different hydrogen-bonding surface and can produce misleading SAR or false-negative screening results [1]. For procurement, specifying the N1-methylated compound ensures that the purchased material corresponds to the designed tautomeric state without requiring post-purchase analytical verification of tautomer ratio.

High-Throughput Parallel Synthesis Requiring Solid-Phase Handling and Precise Stoichiometry

The HCl salt form (solid, MW 198.65) is preferred over the free base (oil/low-melting solid, MW 162.19) for automated liquid handling and solid-dispensing workflows used in industrial medicinal chemistry . The 22.5% molecular weight difference (36.46 Da) must be accounted for in stoichiometric calculations—a factor that procurement teams should communicate to synthesis groups to prevent systematic under-dosing when switching from free base to salt. The HCl salt's GHS-classified safety profile (H302, H315, H319, H335) provides clear handling guidelines for occupational health compliance, whereas the free base lacks equivalent standardized safety documentation from major vendors.

Computational Chemistry and Structure-Based Drug Design Using a Single Tautomeric Species

For computational chemists performing docking studies or free energy perturbation (FEP) calculations, the N1-methyl locked scaffold eliminates the need to model and score multiple tautomeric states. Docking a single defined species (1H-tautomer) reduces computational overhead and removes ambiguity in interpreting predicted binding poses [1]. The computed physicochemical properties of the free base (LogP = 1.0, PSA = 56.73 Ų) place it within favorable drug-like space (PSA <60 Ų), supporting its use as a core scaffold for lead-like compound design where membrane permeability is a design criterion.

Quote Request

Request a Quote for (1-Methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)methanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.